(2-Methoxynaphthalen-1-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C12H11ClO3S |
|---|---|
Molecular Weight |
270.73 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H11ClO3S/c1-16-12-7-6-9-4-2-3-5-10(9)11(12)8-17(13,14)15/h2-7H,8H2,1H3 |
InChI Key |
HBZVSYOOEKTBSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Methoxynaphthalen-1-yl) Compounds
The precursor, 2-(methoxynaphthalen-1-yl) derivatives, can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, depending on the specific substituents and desired functional groups, often involving methylation of naphthalene derivatives.
- Naphthalene-1-carboxaldehyde or related derivatives are methylated at the 2-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, direct substitution reactions on naphthalene derivatives can be performed using electrophilic aromatic substitution with appropriate directing groups.
Sulfonylation with Methanesulfonyl Chloride
General Methodology
The sulfonylation involves reacting the aromatic compound with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize the generated HCl, under controlled temperature conditions.
Reaction Conditions and Protocol
| Parameter | Details | References |
|---|---|---|
| Reagents | 2-(Methoxynaphthalen-1-yl) compound, methanesulfonyl chloride, organic base (triethylamine) | ,, |
| Solvent | Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) | , |
| Temperature | Maintained below 15°C during addition; then stirred at room temperature or slightly elevated (up to 25°C) | , |
| Reaction Time | 1–3 hours, depending on scale and temperature | , |
| Procedure | 1. Dissolve the aromatic substrate in dry solvent. 2. Add triethylamine dropwise to neutralize HCl. 3. Cool the mixture to below 15°C. 4. Slowly add methanesulfonyl chloride while maintaining temperature. 5. Stir for the required time at ambient temperature. | ,, |
| Workup | Quench with dilute acid (HCl or H₂O), extract, wash, and dry organic layer. | , |
| Purification | Recrystallization from ethanol or water-methanol mixture | , |
Specific Synthesis Procedure
Step-by-step Protocol
Preparation of the Naphthalene Derivative:
- Dissolve 2-(methoxynaphthalen-1-yl) in dry dichloromethane.
- Add triethylamine (1.2–1.5 equivalents) under nitrogen atmosphere.
- Cool the mixture to 0–5°C using an ice bath.
Addition of Methanesulfonyl Chloride:
- Slowly add methanesulfonyl chloride (1.0–1.2 equivalents) over 30–60 minutes, maintaining the temperature below 15°C.
- Continue stirring for 1–3 hours at room temperature.
-
- Quench the reaction with cold dilute hydrochloric acid.
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
-
- Recrystallize the crude product from ethanol or a suitable solvent mixture.
- Dry under vacuum to obtain pure (2-Methoxynaphthalen-1-yl)methanesulfonyl chloride .
Data Table Summarizing the Preparation Method
| Step | Reagents | Solvent | Temperature | Duration | Key Notes |
|---|---|---|---|---|---|
| 1 | 2-(Methoxynaphthalen-1-yl), triethylamine | Dichloromethane | 0–5°C | 30–60 min | Maintain inert atmosphere |
| 2 | Methanesulfonyl chloride | Same as above | <15°C | 1–3 hours | Dropwise addition, controlled temperature |
| 3 | Acid quench, wash | Water | Room temp | 30 min | Separate organic layer |
| 4 | Recrystallization | Ethanol/water | Ambient | Variable | Purify product |
Notes and Considerations
- Reaction Control: Maintaining low temperature during sulfonyl chloride addition minimizes side reactions and decomposition.
- Solvent Choice: Dichloromethane is preferred for its inertness and ease of removal; THF can be used but requires careful handling.
- Base Selection: Triethylamine is commonly employed; pyridine can also be used but is less environmentally friendly.
- Purity: Recrystallization from ethanol or water ensures high purity, essential for subsequent applications.
Supporting Research Findings
- The process described aligns with industrial patents and laboratory syntheses, emphasizing safety, scalability, and high yield.
- Patents such as US3993692A describe the continuous production of methanesulfonyl chloride, which can be directly utilized for sulfonylation reactions.
- The reaction parameters are consistent with those used in synthesizing related sulfonyl chlorides, ensuring reproducibility and efficiency.
Chemical Reactions Analysis
- Common reagents include amines, bases, and reducing agents.
- Major products depend on the specific reaction conditions and substrates.
(2-Methoxynaphthalen-1-yl)methanesulfonyl chloride: can undergo various reactions, including:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: May serve as a probe or labeling reagent in biological studies.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- In biological systems, it may interact with specific protein targets, affecting cellular processes.
Comparison with Similar Compounds
Reactivity and Hydrolysis Kinetics
Sulfonyl chlorides exhibit varying reactivities depending on substituent effects and steric hindrance. Below is a comparative analysis:
| Compound | Substituent | Reactivity Category | Hydrolysis Conditions (NaOH, 2.5 M) | Destruction Efficiency |
|---|---|---|---|---|
| Methanesulfonyl chloride | -CH₃ | Highly reactive | Room temperature, immediate reaction | >99.98% |
| Benzenesulfonyl chloride | -C₆H₅ | Lesser reactivity | 3 hours stirring at room temperature | >99.98% |
| p-Toluenesulfonyl chloride | -C₆H₄CH₃ (para) | Lesser reactivity | 24 hours stirring or 1 hour reflux | >99.98% |
| (2-Methoxynaphthalen-1-yl)methanesulfonyl chloride | -CH₂-C₁₀H₆-OCH₃ | Likely intermediate reactivity* | Estimated: Prolonged stirring or mild heating | Not explicitly tested |
Key Findings :
- Methanesulfonyl chloride reacts violently with NaOH at room temperature due to minimal steric hindrance and high electrophilicity .
- Aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride) require extended reaction times due to reduced electrophilicity from aryl conjugation .
- However, the naphthalene ring’s steric bulk may further reduce reactivity, placing it closer to benzenesulfonyl chloride in terms of required hydrolysis time .
Biological Activity
(2-Methoxynaphthalen-1-yl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. Its structure can be represented as follows:
This compound is typically synthesized through the reaction of 2-methoxynaphthalene with chlorosulfonic acid or sulfur trioxide, followed by hydrolysis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may influence various biochemical pathways, including:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, which could lead to therapeutic effects in conditions such as cancer or inflammation .
- Protein Interactions : It may bind to proteins involved in critical cellular processes, thus modulating their activity and influencing cell signaling pathways .
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Properties
Research has also explored the compound's anti-inflammatory effects. By inhibiting specific inflammatory mediators, it may reduce inflammation in various models, making it a candidate for further development in treating inflammatory diseases.
Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, potentially through the modulation of apoptotic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Safety and Toxicological Profile
While exploring the biological activities, it is crucial to consider the safety profile of this compound. According to safety data sheets, this compound can cause severe skin burns and eye damage and is toxic if inhaled or ingested . Proper handling precautions are necessary when working with this substance.
Q & A
Q. Critical Parameters :
- Catalysts : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution on the naphthalene ring.
- Moisture Control : Anhydrous conditions prevent premature hydrolysis of the sulfonyl chloride group .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer :
The compound is highly corrosive and toxic. Key safety measures include:
Q. GHS Hazard Codes :
| Code | Risk Description |
|---|---|
| H314 | Causes severe skin burns and eye damage |
| H330 | Fatal if inhaled |
Basic: How does the molecular structure of this compound influence its reactivity?
Methodological Answer :
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols). Structural features affecting reactivity include:
- Electron-Donating Methoxy Group : Activates the naphthalene ring toward electrophilic attacks, directing substitutions to specific positions (e.g., para to the methoxy group) .
- Steric Hindrance : The naphthalene backbone may slow reactions with bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. Key Reactions :
- Sulfonamide Formation : Reacts with primary amines at 0–25°C in dichloromethane, yielding sulfonamides .
- Hydrolysis : Converts to sulfonic acids in aqueous basic conditions (e.g., NaOH) .
Advanced: What experimental techniques are recommended for analyzing the purity and stability of this compound under varying conditions?
Q. Methodological Answer :
- Purity Analysis :
- Stability Studies :
Q. Data Interpretation :
- Hydrolysis products (e.g., sulfonic acids) appear as new spots on TLC (Rf ~0.3 in 9:1 hexane/ethyl acetate) .
Advanced: How can computational methods predict the biological interactions of this compound?
Q. Methodological Answer :
- QSAR Modeling : Use logP values (estimated ~2.5) and molecular descriptors (e.g., polar surface area) to predict membrane permeability and target binding .
- Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) using AutoDock Vina; sulfonyl groups show high affinity for zinc-containing active sites .
Q. Software Tools :
- Gaussian 16 : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps .
Advanced: What mechanistic insights explain its nucleophilic substitution reactions?
Methodological Answer :
Reactions proceed via a two-step mechanism:
Nucleophilic Attack : The nucleophile (e.g., amine) attacks the electrophilic sulfur in -SO₂Cl, forming a tetrahedral intermediate .
Cl⁻ Elimination : Collapse of the intermediate releases HCl, yielding the sulfonamide.
Q. Kinetic Studies :
- Second-order kinetics (k ~10⁻³ M⁻¹s⁻¹ in DMF at 25°C) confirm a bimolecular process .
- Solvent Effects : Rate increases in polar aprotic solvents due to stabilization of the transition state .
Advanced: What are the critical factors in determining acute toxicity and exposure limits?
Q. Methodological Answer :
-
Acute Exposure Guideline Levels (AEGLs) :
Exposure Time AEGL-2 (ppm) AEGL-3 (ppm) 10 min 0.40 1.2 60 min 0.21 0.63 -
Toxicokinetics :
Contradictions : While structurally similar to thionyl chloride, its slower hydrolysis reduces immediate toxicity but increases bioaccumulation potential (BCF ~1.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
